14-N-Succinimidocarminomycin

説明

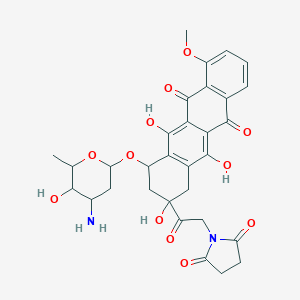

14-N-Succinimidocarminomycin is a synthetic derivative of carminomycin, an anthracycline antibiotic with antitumor properties. The compound features a succinimide moiety attached to the 14-N position of the carminomycin backbone. Succinimide derivatives are widely studied for their roles in organic synthesis and pharmaceutical applications due to their reactivity and ability to modulate physicochemical properties such as solubility and stability .

特性

CAS番号 |

108936-90-9 |

|---|---|

分子式 |

C31H32N2O12 |

分子量 |

624.6 g/mol |

IUPAC名 |

1-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C31H32N2O12/c1-12-26(37)15(32)8-21(44-12)45-17-10-31(42,18(34)11-33-19(35)6-7-20(33)36)9-14-23(17)30(41)25-24(28(14)39)27(38)13-4-3-5-16(43-2)22(13)29(25)40/h3-5,12,15,17,21,26,37,39,41-42H,6-11,32H2,1-2H3 |

InChIキー |

RHDRKPUMMVQZKK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |

同義語 |

14-N-succinimidocarminomycin |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Succinimide derivatives vary significantly based on substituents and molecular architecture:

- 14-N-Succinimidocarminomycin: Presumed to retain the anthracycline core of carminomycin, which intercalates DNA, combined with a succinimide group that may enhance solubility or reduce cardiotoxicity (a common issue with anthracyclines).

- N-(Morpholinomethyl)succinimide (C₉H₁₄N₂O₃): Features a morpholine substituent, improving hydrophilicity and reactivity in organic synthesis. Molecular weight: 198.22 g/mol .

- N-Iodosuccinimide (C₄H₄INO₂): Contains an iodine atom, enabling its use as a catalyst in cross-coupling reactions. Molecular weight: 225.98 g/mol .

- Nicotinamide (C₆H₆N₂O): A pyridinecarboxamide critical in cellular metabolism as a precursor to NAD⁺. Molecular weight: 122.12 g/mol .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Morpholine-substituted succinimides (e.g., N-(morpholinomethyl)succinimide) exhibit enhanced aqueous solubility due to polar substituents . This property is critical for this compound’s bioavailability.

- Stability : Succinimide rings are prone to hydrolysis under acidic or basic conditions, which may influence the compound’s pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。